N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a nitrophenyl group, a pyrazinyl group, and a triazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process may start with the nitration of a methylphenyl compound to introduce the nitro group This is followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and possible biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group, triazole ring, and pyrazinyl group may play roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Unique due to its specific combination of functional groups.
Other acetamides: May have different substituents on the aromatic rings or different heterocyclic groups.
Triazole derivatives: Compounds with triazole rings but different substituents.
Uniqueness
The uniqueness of N1-(2-METHYL-5-NITROPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H15N7O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N7O3S/c1-10-3-4-11(23(25)26)7-12(10)19-14(24)9-27-16-21-20-15(22(16)2)13-8-17-5-6-18-13/h3-8H,9H2,1-2H3,(H,19,24) |
InChI Key |
ODBYHWPKFYZETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Origin of Product |
United States |
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